![molecular formula C16H15ClN2O3 B2976062 {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone CAS No. 866150-73-4](/img/structure/B2976062.png)
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone, also known as 6-chloro-2-pyridinyloxy-morpholino-phenylmethanone, is an organometallic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions such as Wittig, Horner-Wadsworth-Emmons, and Michael reactions. It is also used as a catalyst for the synthesis of various organic compounds. In addition, it can be used as a ligand for transition metal complexes, and as a ligand for metalloproteins.
Mecanismo De Acción
The mechanism of action of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone is not fully understood. However, it is believed that the compound acts as a catalyst in the Wittig reaction by forming a complex with the starting material, which then undergoes a series of reactions to form the desired product. In addition, the compound is believed to act as a ligand in the formation of transition metal complexes, and as a ligand in the formation of metalloproteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone are not fully understood. It is believed that the compound may have some effects on the metabolism of certain compounds, as well as on the activity of certain enzymes. However, more research is needed to fully understand the effects of this compound on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone in lab experiments is its versatility. The compound can be used in a variety of reactions, such as Wittig, Horner-Wadsworth-Emmons, and Michael reactions. In addition, it can be used as a catalyst for the synthesis of various organic compounds, as well as a ligand for transition metal complexes and metalloproteins.
The main limitation of using {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone in lab experiments is the cost. The compound is relatively expensive, and the cost of using it in lab experiments can be prohibitive. In addition, the compound is not widely available, and it may be difficult to obtain in large quantities.
Direcciones Futuras
Future research should focus on further elucidating the mechanism of action of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone, as well as its biochemical and physiological effects. In addition, research should focus on developing more cost-effective methods for producing the compound. Furthermore, research should focus on exploring the potential applications of the compound in the fields of medicine and biotechnology. Finally, research should focus on developing more efficient methods for using the compound in lab experiments.
Métodos De Síntesis
The synthesis of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone is typically accomplished through a two-step process. First, a Wittig reaction is used to form the desired product from a starting material such as 2-chloro-6-pyridinyloxy-morpholino-phenylmethanone. This reaction is typically carried out in the presence of a base such as sodium hydride. The second step involves the deprotonation of the newly formed product with a strong base, such as sodium amide, to form the desired product.
Aplicaciones Científicas De Investigación
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone has been widely used in the field of synthetic organic chemistry. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and ketones. In addition, it has been used as a ligand for transition metal complexes, and as a ligand for metalloproteins.
Propiedades
IUPAC Name |
[3-(6-chloropyridin-2-yl)oxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-5-2-6-15(18-14)22-13-4-1-3-12(11-13)16(20)19-7-9-21-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFUETAKGUCDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2975981.png)
![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)
![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)


![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)
![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)
